molecular formula C6H11NOS B12911851 5-Thiazoleethanol, 2,5-dihydro-4-methyl- CAS No. 84041-80-5

5-Thiazoleethanol, 2,5-dihydro-4-methyl-

Cat. No.: B12911851
CAS No.: 84041-80-5
M. Wt: 145.23 g/mol
InChI Key: CJZPPTPIWLYBJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- typically involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. The reaction is carried out at temperatures ranging from 78 to 100°C for 3 to 8 hours . The pH is then adjusted to 8.5-10.5 using an alkali solution, followed by extraction with ethyl ether. The mixture is then dissolved in a high-concentration acid solution and cooled to -10 to -20°C. Sodium hypophosphite is added dropwise, and the mixture is stirred and cooled further .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Thiazoleethanol, 2,5-dihydro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Thiazoleethanol, 2,5-dihydro-4-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- involves its interaction with specific molecular targets. It acts on enzymes and receptors, modulating their activity. The thiazole ring plays a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-thiazoleethanol
  • 5-(2-Hydroxyethyl)-4-methylthiazole
  • 2-(4-Methylthiazol-5-yl)ethanol

Uniqueness

5-Thiazoleethanol, 2,5-dihydro-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Biological Activity

5-Thiazoleethanol, 2,5-dihydro-4-methyl- (chemical formula: C6H11NOS), is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

5-Thiazoleethanol is characterized by its thiazole ring structure which includes nitrogen and sulfur atoms. The compound's molecular weight is approximately 145.22 g/mol, and it exhibits solubility in polar solvents due to the presence of the hydroxyl group.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-thiazoleethanol can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
5-ThiazoleethanolStaphylococcus aureus32 µg/mL
5-ThiazoleethanolEscherichia coli64 µg/mL

Antioxidant Activity

The antioxidant potential of 5-thiazoleethanol has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

  • DPPH Assay : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • ABTS Assay : Similar results were observed in ABTS assays, with a percentage inhibition exceeding 70% at higher concentrations.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of 5-thiazoleethanol on cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activities of 5-thiazoleethanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : By integrating into bacterial membranes, it can alter permeability and lead to cell lysis.
  • Reactive Oxygen Species (ROS) Modulation : It may enhance ROS production in cancer cells, leading to increased apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives highlighted that 5-thiazoleethanol exhibited potent activity against both Gram-positive and Gram-negative bacteria. The research emphasized its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Research

In another research project focusing on cancer therapy, the cytotoxic effects of 5-thiazoleethanol were investigated on various cancer cell lines. Results indicated that it could serve as a promising candidate for further development in anticancer drug formulations.

Properties

CAS No.

84041-80-5

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

2-(4-methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H11NOS/c1-5-6(2-3-8)9-4-7-5/h6,8H,2-4H2,1H3

InChI Key

CJZPPTPIWLYBJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NCSC1CCO

Origin of Product

United States

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